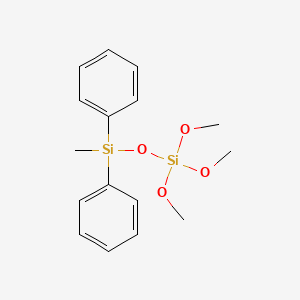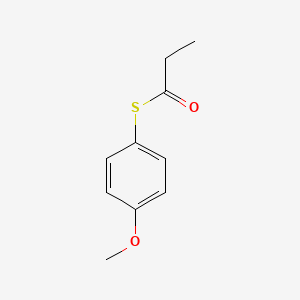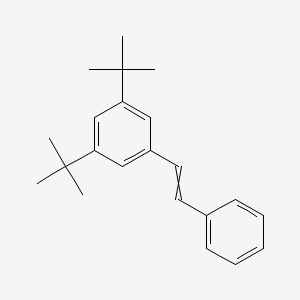
1,3-Di-tert-butyl-5-(2-phenylethenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- is an organic compound known for its unique structure and properties It is a derivative of benzene, featuring two tert-butyl groups and a styrene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The styrene moiety can be introduced through a subsequent reaction involving the coupling of a suitable styrene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
化学反応の分析
Types of Reactions
Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrogenated benzene derivatives.
科学的研究の応用
Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- involves its interaction with molecular targets through various pathways. The aromatic nature of the compound allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects in different environments.
類似化合物との比較
Similar Compounds
Benzene, 1,3-bis(1,1-dimethylethyl)-: Lacks the styrene moiety, leading to different reactivity and applications.
Styrene: Contains the phenylethenyl group but lacks the tert-butyl groups, affecting its stability and reactivity.
Tert-butylbenzene: Contains tert-butyl groups but lacks the phenylethenyl group, leading to different chemical behavior.
Uniqueness
Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- is unique due to the combination of tert-butyl and styrene moieties. This combination imparts specific properties, such as increased stability and unique reactivity, making it valuable in various applications.
特性
CAS番号 |
140431-85-2 |
|---|---|
分子式 |
C22H28 |
分子量 |
292.5 g/mol |
IUPAC名 |
1,3-ditert-butyl-5-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C22H28/c1-21(2,3)19-14-18(15-20(16-19)22(4,5)6)13-12-17-10-8-7-9-11-17/h7-16H,1-6H3 |
InChIキー |
KBPYCTDLVLWVRX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=CC2=CC=CC=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


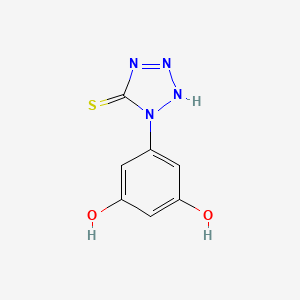
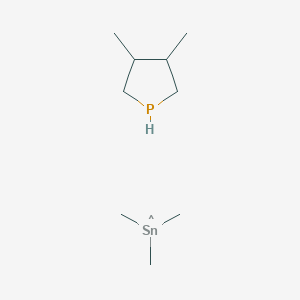
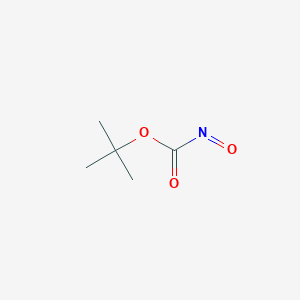


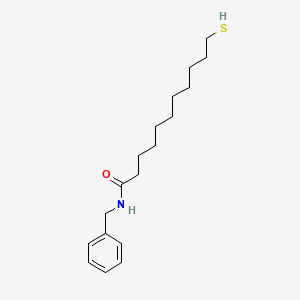
![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
![3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl](/img/structure/B14280397.png)
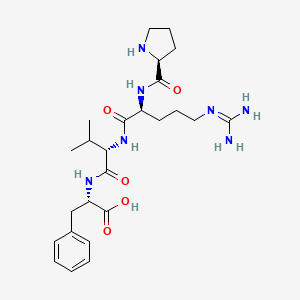
![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)
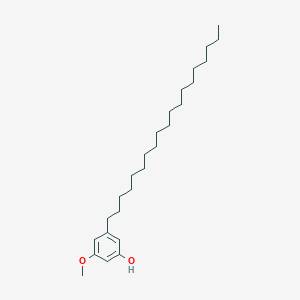
![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)
